2-Ethylhexyl-D17 alcohol
Overview
Description
2-Ethylhexyl-D17 alcohol, also known as 2-Ethyl-1-hexanol-d17, is a variant of 2-Ethylhexanol where all the hydrogen atoms have been replaced with deuterium . It has a molecular formula of C8HD17O .
Synthesis Analysis
2-Ethylhexanol can be used as a raw material in the synthesis of nonionic surfactants. The process involves modifying 2-Ethylhexanol by propoxylation followed by polyethoxylation .Molecular Structure Analysis
The molecular formula of this compound is C8HD17O . It has an average mass of 147.333 Da and a mono-isotopic mass of 147.242477 Da .Chemical Reactions Analysis
Alcohols, including this compound, can undergo a variety of reactions. For instance, they can react with a hydrogen halide to produce an alkyl halide and water. The order of reactivity of alcohols is 3° > 2° > 1° methyl .Physical and Chemical Properties Analysis
This compound is a colorless liquid . It has a density of 0.8±0.1 g/cm3, a boiling point of 179.2±8.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.7 mmHg at 25°C .Scientific Research Applications
Toxicological Research
2-Ethylhexyl-D17 alcohol and its derivatives, especially Di-(2-ethylhexyl) phthalate (DEHP), have been a focus in toxicological research. Studies have highlighted its impact on neurodegeneration and brain development. For instance, DEHP has been shown to induce apoptosis and activate the expression of PPARγ and Trim17 protein in neuroblastoma cell lines, which may contribute to central nervous system toxicity and impair fetal brain development (Lin et al., 2011). DEHP's role in oxidative stress and DNA damage in pancreatic β cells, potentially contributing to insulin resistance and type 2 diabetes, has also been documented (She et al., 2017).
Industrial Applications
This compound is extensively used in the polymer industry, particularly in the production of 2-ethylhexyl acrylate (2-EHA). Efforts to intensify the esterification process for 2-EHA production involve innovative methods like reactive extraction using halogen-free deep eutectic solvent (DES [Im:2PTSA]) as dual solvent-catalyst, demonstrating the compound's significance in industrial chemical processes (Wang et al., 2020).
Enzymatic Activity and Catalysis
Research has focused on altering the stereospecificity of enzymes like vanillyl-alcohol oxidase (VAO) to change the conversion of specific substrates. The active site modifications in VAO, through site-directed mutagenesis, demonstrated a change in stereospecificity with potential implications for industrial applications where stereospecific catalysis is crucial (Van den Heuvel et al., 2000).
Surfactant Production
This compound derivatives are used in the synthesis of nonionic surfactants. Their synthesis and basic properties have been studied extensively, showcasing the utility of 2-ethylhexanol as a hydrophobe source in surfactant production. Such compounds have proven effective as low foaming nonionic surfactants, highlighting the compound's role in the surfactant industry (Hreczuch et al., 2015).
Safety and Hazards
Future Directions
As 2-Ethylhexyl-D17 alcohol is a variant of 2-Ethylhexanol, it may find similar applications in the future. 2-Ethylhexanol is used in numerous applications such as solvents, flavors, fragrances, and especially as a precursor for the production of other chemicals such as emollients and plasticizers .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
2-Ethylhexyl-D17 alcohol may have various effects on cells and cellular processes It could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound may change over time in laboratory settings . This could include changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound may vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound may be involved in various metabolic pathways . This could include interactions with enzymes or cofactors, as well as potential effects on metabolic flux or metabolite levels.
Properties
IUPAC Name |
1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-3-5-6-8(4-2)7-9/h8-9H,3-7H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWUKEYIRIRTPP-MMDJZGHJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601223047 | |
Record name | 2-(Ethyl-d5)-1-hexan-1,1,2,3,3,4,4,5,5,6,6,6-d12-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601223047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202480-75-9 | |
Record name | 2-(Ethyl-d5)-1-hexan-1,1,2,3,3,4,4,5,5,6,6,6-d12-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202480-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Ethyl-d5)-1-hexan-1,1,2,3,3,4,4,5,5,6,6,6-d12-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601223047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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